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Abstract

Isoamyl isobutyrate, a volatile ester, is a significant contributor to the characteristic aromas of
various fruits and fermented beverages. Its distinct sensory profile makes it a valuable
compound in the flavor and fragrance industries, as well as a subject of interest in
chemosensory research. This technical guide provides a comprehensive overview of the odor
profile and organoleptic properties of isoamyl isobutyrate, detailing its chemical
characteristics, sensory descriptors, and the methodologies used for its evaluation.
Furthermore, it outlines the fundamental signaling pathways involved in its perception and
presents detailed experimental protocols for its sensory analysis.

Introduction

Isoamyl isobutyrate (3-methylbutyl 2-methylpropanoate) is an organic ester known for its
potent and pleasant fruity aroma.[1][2][3] It is found naturally in a variety of fruits, including
bananas, pears, and apricots, and is also a product of fermentation in alcoholic beverages like
beer.[4][5] Its characteristic scent profile has led to its widespread use as a flavoring agent in
food products and as a fragrance component in cosmetics and personal care items.[6][7]
Understanding the precise organoleptic properties of isoamyl isobutyrate is crucial for its
effective application in product formulation and for advancing our knowledge of chemical
senses. This guide serves as a technical resource for professionals engaged in research and
development involving this compound.
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Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of isoamyl isobutyrate is

fundamental to its application and sensory evaluation.

Property

Value

Reference

Chemical Name

3-methylbutyl 2-

methylpropanoate

[8]

Isopentyl isobutyrate, Isoamyl

Synonyms 2-methylpropanoate 5]
CAS Number 2050-01-3 [8]
Molecular Formula CoH1802 [8]
Molecular Weight 158.24 g/mol [8]
Appearance Colorless liquid 9]
Boiling Point 168.00 to 171.00 °C @ 760.00 o]

mm Hg

Vapor Pressure

1.895000 mmHg @ 25.00 °C
(est)

[9]

Flash Point

129.00 °F. TCC ( 53.89 °C. )

[°]

Solubility

Soluble in alcohol; water,
136.1 mg/L @ 25 °C (est)

[°]

Odor Profile and Organoleptic Properties

The sensory perception of isoamyl isobutyrate is characterized by a complex and pleasant

profile, primarily described as fruity and sweet.

Odor Profile

The odor of isoamyl isobutyrate is consistently described as fruity, with various sources

specifying nuances of apricot, pineapple, and banana.[9] It is also characterized as having
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sweet, ethereal, tropical, and green notes.[9] The odor strength is generally considered to be
medium.[9]

Table of Odor Descriptors:

Descriptor Source

Fruity, ethereal, tropical, green, grape, cherry,

[9]

banana, unripe banana, apple, cocoa

Sweet, fruity, estry, green, waxy [9]

Fruity with an undertone reminiscent of apricot

[9]

and pineapple

Green, waxy, fruity, sweet [4]

Taste Profile

The taste of isoamyl isobutyrate mirrors its aromatic profile, being predominantly sweet and
fruity. A specific sensory evaluation has described the taste at a concentration of 40.00 ppm as
"Sweet, fruity, green and fatty with a berry nuance".[9] Other descriptors include rummy, oily,
and fatty notes with hints of cocoa.[9]

Table of Taste Descriptors:

Descriptor Concentration Source

Sweet, fruity, green, fatty with
40.00 ppm [9]
a berry nuance

Fruity, green, rummy, oily, fatty,
¥ 9 v oy Y Not specified [9]
berry, cocoa

Quantitative Sensory Data

While specific odor and taste threshold values for isoamyl isobutyrate are not readily
available in publicly accessible literature, the Flavor and Extract Manufacturers Association
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(FEMA) has established it as Generally Recognized as Safe (GRAS) for use in food, with
typical usage levels providing an indication of its potency.

Signaling Pathways for Perception

The perception of isoamyl isobutyrate's flavor is a complex process involving both the
olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The odor of isoamyl isobutyrate is detected by olfactory receptors in the nasal cavity. The
binding of this volatile ester to G-protein coupled receptors (GPCRS) on olfactory sensory
neurons initiates a signaling cascade. This process, depicted below, leads to the generation of
an electrical signal that is transmitted to the brain for processing and perception of the aroma.

Offactory Cilia

Olfactory Sensory Neuron

Click to download full resolution via product page

Olfactory Signal Transduction Cascade

Gustatory Signaling Pathway

The sweet taste component of isoamyl isobutyrate is perceived by taste receptor cells located
in taste buds on the tongue. Sweet tastants bind to specific GPCRs (T1R2/T1R3), triggering a
downstream signaling pathway that results in neurotransmitter release and the perception of
sweetness.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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